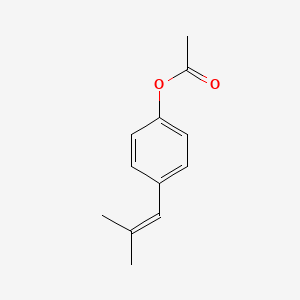
p-(2-Methylpropenyl)phenol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(2-Methylpropenyl)phenol acetate is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is also known by other names such as p-acetoxyphenylisobutene and p-isobutenylphenol acetate . This compound is characterized by its liquid state and an odor reminiscent of anise .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-(2-Methylpropenyl)phenol acetate typically involves the acetylation of p-(2-Methylpropenyl)phenol. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the acetylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
p-(2-Methylpropenyl)phenol acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
p-(2-Methylpropenyl)phenol acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of p-(2-Methylpropenyl)phenol acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
p-Methoxyphenol: Similar in structure but with a methoxy group instead of an acetate group.
p-Cresol: Contains a methyl group instead of an acetate group.
p-Hydroxyacetophenone: Similar but with a ketone group instead of an isobutene group
Uniqueness
p-(2-Methylpropenyl)phenol acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isobutene group and an acetate group makes it particularly versatile in various chemical reactions and applications .
Propiedades
Número CAS |
53370-48-2 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
[4-(2-methylprop-1-enyl)phenyl] acetate |
InChI |
InChI=1S/C12H14O2/c1-9(2)8-11-4-6-12(7-5-11)14-10(3)13/h4-8H,1-3H3 |
Clave InChI |
QJYNWXGKJUJOFN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=C(C=C1)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







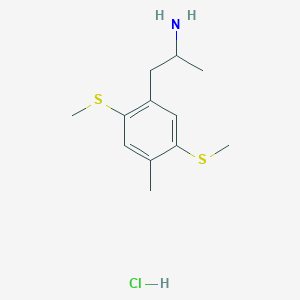
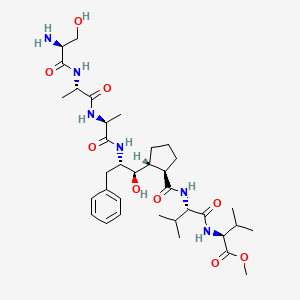
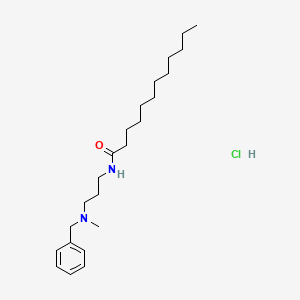
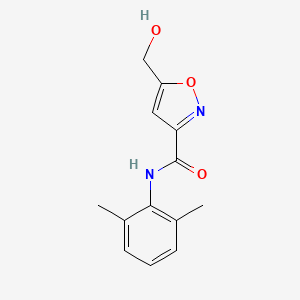
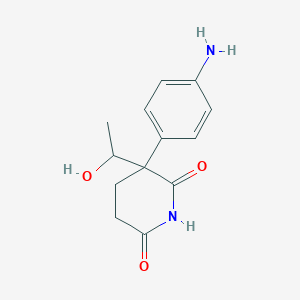
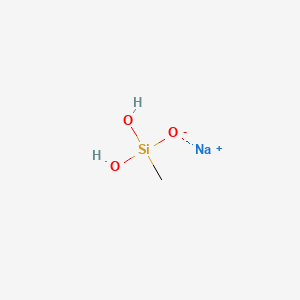

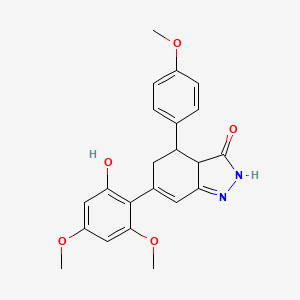
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B12750212.png)
